molecular formula C10H11N5 B173718 4-N-phenylpyrimidine-2,4,6-triamine CAS No. 17419-08-8

4-N-phenylpyrimidine-2,4,6-triamine

Cat. No.: B173718
CAS No.: 17419-08-8
M. Wt: 201.23 g/mol
InChI Key: XWBNHTPDQLDGES-UHFFFAOYSA-N
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Description

4-N-Phenylpyrimidine-2,4,6-triamine is a pyrimidine derivative featuring amino groups at positions 2, 4, and 6, with a phenyl substituent at the 4-N position. This compound serves as a scaffold for medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it relevant in drug design targeting enzymes, receptors, and nucleic acids.

Properties

CAS No.

17419-08-8

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

4-N-phenylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C10H11N5/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h1-6H,(H5,11,12,13,14,15)

InChI Key

XWBNHTPDQLDGES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N

Synonyms

N4-phenyl-pyrimidine-2,4,6-triamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituents. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity/Application Reference
4-N-Phenylpyrimidine-2,4,6-triamine Phenyl at 4-N; NH₂ at 2,4,6 215.25* Baseline structure for comparison; potential hydrogen-bond donor/acceptor Not explicitly reported
N4-(3-Chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine 3-Cl-phenyl at 4-N; CH₃ at N2; NO₂ at C5 340.32 Enhanced electrophilicity due to NO₂; chloro group improves lipophilicity Antimicrobial/anticancer candidate
N4-Benzylpyrimidine-2,4,6-triamine Benzyl at 4-N; NH₂ at 2,4,6 215.26 Increased steric bulk; potential for improved blood-brain barrier penetration Synthetic intermediate
5-Nitrosopyrimidine-2,4,6-triamine NH₂ at 2,4,6; NO at C5 154.12 Reactive nitroso group; possible genotoxic effects Alkylating agent/prodrug
Quinoline-pyrimidine hybrids (e.g., 4-N-{3-[(7-chloroquinolin-4-yl)amino]propyl}pyrimidine-2,4,6-triamine) Quinoline moiety linked via alkyl chain ~400–450 Dual-targeting (pyrimidine + quinoline); enhanced antimalarial activity Antimalarial agents

*Calculated based on molecular formula C₁₁H₁₃N₅.

Physicochemical Properties

  • Solubility: Introduction of polar groups (e.g., NO₂ in ) reduces aqueous solubility, while alkyl chains (e.g., benzyl in ) enhance lipophilicity.
  • log D: Quinoline-pyrimidine hybrids exhibit log D values >2, indicating favorable membrane permeability .

Key Research Findings

  • Substituent-Driven Activity : Nitro groups enhance cytotoxicity but may increase off-target effects .
  • Hybrid Molecules: Conjugation with quinolines or triazines broadens therapeutic scope .
  • Synthetic Challenges : Steric hindrance from bulky substituents (e.g., benzyl) complicates purification .

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